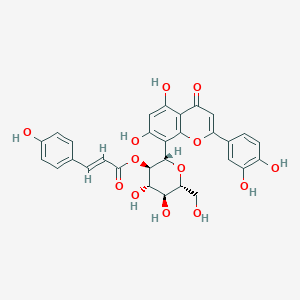
Orientin-2''-O-p-trans-coumarate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Orientin-2’'-O-p-trans-coumarate is a flavonoid compound found in the seeds of Trigonella foenum-graecum (fenugreek). This compound is known for its potent antioxidant properties and ability to promote cell proliferation . It has a molecular formula of C30H26O13 and a molecular weight of 594.52 g/mol .
Mecanismo De Acción
Target of Action
The primary target of Orientin-2’'-O-p-trans-coumarate is 2BS cells . These cells are a type of fibroblast, which are cells that produce collagen and other fibers and play a crucial role in wound healing and maintaining the structural integrity of connective tissues.
Mode of Action
Orientin-2’'-O-p-trans-coumarate interacts with its target cells by promoting their proliferation . Proliferation refers to the process by which cells multiply and divide. In the context of 2BS cells, this could potentially enhance the body’s ability to repair and regenerate tissues.
Pharmacokinetics
According to the product datasheet, for obtaining a higher solubility, the compound can be warmed at 37° and shaken in the ultrasonic bath for a while .
Result of Action
The primary molecular and cellular effect of Orientin-2’‘-O-p-trans-coumarate’s action is the promotion of 2BS cell proliferation . This could potentially lead to enhanced tissue repair and regeneration. Additionally, Orientin-2’'-O-p-trans-coumarate has been reported to show antioxidant activity , which means it could help protect cells from damage caused by free radicals.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of Orientin-2’'-O-p-trans-coumarate. For instance, the compound should be stored in a sealed, cool, and dry condition . Furthermore, the physiological environment within the body, such as pH, presence of other molecules, and temperature, can also impact the compound’s action. More research is needed to understand these influences in detail.
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Orientin-2’'-O-p-trans-coumarate are largely attributed to its antioxidant activity
Molecular Mechanism
Its antioxidant activity suggests it may interact with biomolecules involved in oxidative processes, potentially influencing enzyme activity and gene expression .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Orientin-2’‘-O-p-trans-coumarate typically involves the modification of orientin through a chemical reaction that adds a p-trans-coumarate group to the 2’’ position of the orientin molecule. The reaction conditions often include the use of solvents such as DMSO, pyridine, methanol, and ethanol .
Industrial Production Methods
the compound can be isolated from natural sources such as the seeds of Trigonella foenum-graecum through extraction and purification processes .
Análisis De Reacciones Químicas
Types of Reactions
Orientin-2’'-O-p-trans-coumarate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired products are formed .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce different oxidized derivatives of Orientin-2’'-O-p-trans-coumarate .
Aplicaciones Científicas De Investigación
Orientin-2’'-O-p-trans-coumarate has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying flavonoid chemistry and reactions.
Biology: Investigated for its antioxidant properties and ability to promote cell proliferation.
Industry: Utilized in the development of natural antioxidant products and supplements.
Comparación Con Compuestos Similares
Similar Compounds
Vitexin-2’'-O-p-trans-coumarate: Another flavonoid compound with similar antioxidant properties.
Luteolin-8-C-2’'-O-p-coumaroyl-β-glucopyranoside: A structurally related compound with comparable biological activities.
Uniqueness
Orientin-2’'-O-p-trans-coumarate is unique due to its specific structure and potent antioxidant activity. Its ability to promote cell proliferation sets it apart from other similar compounds .
Propiedades
IUPAC Name |
[(2S,3R,4S,5S,6R)-2-[2-(3,4-dihydroxyphenyl)-5,7-dihydroxy-4-oxochromen-8-yl]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl] (E)-3-(4-hydroxyphenyl)prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H26O13/c31-12-22-26(39)27(40)30(43-23(38)8-3-13-1-5-15(32)6-2-13)29(42-22)25-19(36)10-18(35)24-20(37)11-21(41-28(24)25)14-4-7-16(33)17(34)9-14/h1-11,22,26-27,29-36,39-40H,12H2/b8-3+/t22-,26-,27+,29+,30-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKYOEXOYRWIOU-HJBGGDBQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=CC(=O)OC2C(C(C(OC2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C/C(=O)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2C3=C(C=C(C4=C3OC(=CC4=O)C5=CC(=C(C=C5)O)O)O)O)CO)O)O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H26O13 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
594.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
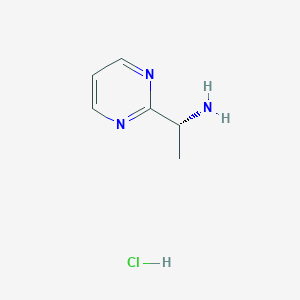
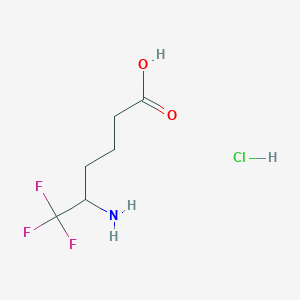
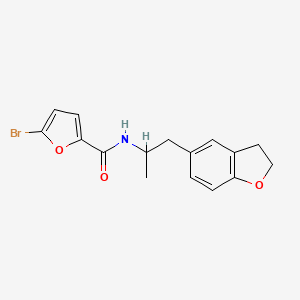
![N-[(4-fluorophenyl)methyl]-4-[2-({[(2-phenylethyl)carbamoyl]methyl}sulfanyl)-1H-imidazol-1-yl]benzamide](/img/structure/B2959241.png)
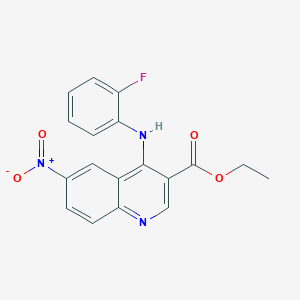
![N-(4-chlorophenyl)-1-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2959243.png)
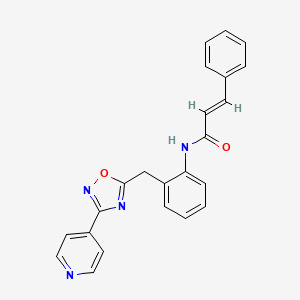
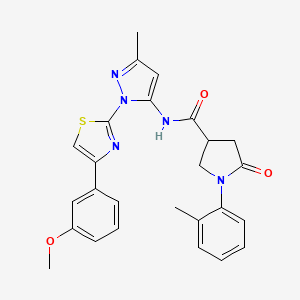
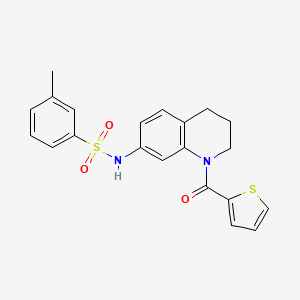
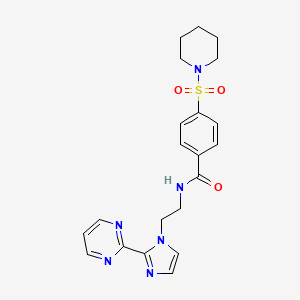
![5-(3-Fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B2959252.png)
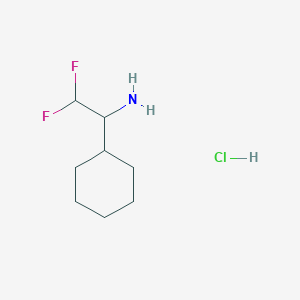
![N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]methanesulfonamide](/img/structure/B2959255.png)
![(2E,NZ)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-3-(3-nitrophenyl)acrylamide](/img/structure/B2959256.png)
